(1-Phenylcyclopropyl)methanol

Beschreibung

BenchChem offers high-quality (1-Phenylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

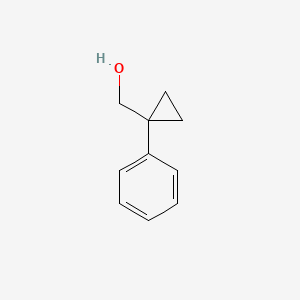

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-phenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APALRPYIDIBHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308555 | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31729-66-5 | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31729-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (1-Phenylcyclopropyl)methanol

Abstract

(1-Phenylcyclopropyl)methanol is a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The incorporation of the phenylcyclopropyl moiety can significantly influence the pharmacological and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the synthesis of (1-phenylcyclopropyl)methanol, with a primary focus on the Kulinkovich reaction, a robust and efficient method for the formation of cyclopropanols.[3][4][5][6] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and outline a complete characterization of the target compound using modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this important chemical intermediate.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple structure, is a powerhouse in molecular design. Its inherent ring strain and unique electronic properties—shorter C-C bonds with enhanced p-character—confer a rigid geometry that can be exploited to lock in specific conformations of a larger molecule.[2] In drug discovery, the cyclopropyl group is often employed as a bioisostere for gem-dimethyl groups or alkenes, and its introduction can lead to enhanced potency, improved metabolic stability by blocking sites of oxidation, and reduced off-target effects.[2] (1-Phenylcyclopropyl)methanol serves as a key precursor for introducing this valuable pharmacophore into more complex molecular architectures. Its applications span from the synthesis of novel therapeutics to the development of advanced agrochemicals.[1][7]

Synthetic Methodology: The Kulinkovich Reaction

The synthesis of 1-substituted cyclopropanols is efficiently achieved via the Kulinkovich reaction.[3][4][6] This organotitanium-mediated transformation converts carboxylic esters into the corresponding cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[4][5] The reaction is valued for its operational simplicity and tolerance of various functional groups.[3][5]

Reaction Mechanism

The generally accepted mechanism for the Kulinkovich reaction is a fascinating cascade of organometallic transformations.[4][5][6] The key steps are as follows:

-

Formation of the Titanacyclopropane: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide, react with titanium(IV) isopropoxide to form a transient dialkyltitanium species. This intermediate rapidly undergoes β-hydride elimination to generate a reactive titanacyclopropane intermediate and an alkane (ethane in this case).[4][5][6]

-

Reaction with the Ester: The titanacyclopropane, acting as a 1,2-dicarbanion equivalent, coordinates to the carbonyl group of the ester (methyl benzoate).[4][5]

-

Cyclopropanation: A two-step alkylation process ensues. The initial nucleophilic addition to the ester carbonyl, followed by intramolecular cyclization and elimination of a methoxy group, leads to the formation of a titanium salt of the cyclopropanol.[5]

-

Product Formation and Catalyst Regeneration: Subsequent transmetalation with the Grignard reagent releases the product as a magnesium alkoxide and regenerates the active titanium species to continue the catalytic cycle.[5] An aqueous workup then provides the final (1-phenylcyclopropyl)methanol.[6]

The following diagram illustrates the catalytic cycle of the Kulinkovich reaction.

Figure 1: Catalytic cycle of the Kulinkovich reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of (1-phenylcyclopropyl)methanol from methyl benzoate using ethylmagnesium bromide and titanium(IV) isopropoxide.

Materials and Reagents:

-

Methyl benzoate (C₈H₈O₂, MW: 136.15 g/mol )

-

Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄, C₁₂H₂₈O₄Ti, MW: 284.22 g/mol )

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add methyl benzoate (5.0 g, 36.7 mmol, 1.0 equiv) and anhydrous diethyl ether (100 mL).

-

Addition of Catalyst: Add titanium(IV) isopropoxide (2.2 mL, 7.34 mmol, 0.2 equiv) to the solution at room temperature with stirring.

-

Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethylmagnesium bromide (3.0 M solution in Et₂O, 27.0 mL, 81.0 mmol, 2.2 equiv) dropwise via the dropping funnel over a period of 1 hour. A gentle reflux may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1-phenylcyclopropyl)methanol as a colorless oil.

The following diagram provides a visual representation of the experimental workflow.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. longdom.org [longdom.org]

An In-depth Technical Guide to (1-Phenylcyclopropyl)methanol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (1-Phenylcyclopropyl)methanol (CAS No: 31729-66-5), a versatile building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated protocols, and expert insights into its handling, characterization, and application. The guide covers structural details, physicochemical parameters, spectroscopic signatures, synthetic considerations, and safety protocols, establishing a foundational understanding for its effective use in a laboratory setting.

Introduction and Molecular Overview

(1-Phenylcyclopropyl)methanol is a unique chemical entity characterized by the fusion of a phenyl ring and a hydroxymethyl group to a strained cyclopropane core. This structural arrangement imparts a combination of rigidity and three-dimensionality, making it a valuable synthon for introducing the phenylcyclopropyl motif into more complex molecular architectures. The cyclopropyl ring, acting as a bioisosteric replacement for groups like gem-dimethyl or carbonyls, can significantly influence the conformational properties and metabolic stability of a parent molecule. The primary alcohol function serves as a convenient handle for a wide array of chemical transformations, further enhancing its utility in the synthesis of novel compounds, particularly within the context of drug discovery and materials science.

This guide aims to consolidate the available technical data for (1-Phenylcyclopropyl)methanol, providing a reliable resource for its scientific application.

Chemical Identity

-

CAS Number: 31729-66-5[2]

-

Synonyms: 1-Phenylcyclopropanemethanol, Cyclopropanemethanol, 1-phenyl-[2][3]

Caption: Molecular structure of (1-Phenylcyclopropyl)methanol.

Physicochemical Properties

The physical properties of (1-Phenylcyclopropyl)methanol are essential for its proper handling, storage, and application in experimental setups. The compound is a liquid at room temperature.[1] Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 148.20 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 248.96 °C at 760 mmHg | [3] |

| Density | 1.102 g/cm³ | [3] |

| Refractive Index | 1.575 | [3] |

| Flash Point | 113.11 °C | [3] |

| LogP | 1.71 | [3] |

| pKa (Predicted) | 15.10 ± 0.10 | [3] |

| Purity (Typical) | ≥98% | [1] |

Spectroscopic Characterization

Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of (1-Phenylcyclopropyl)methanol are typically confirmed using a combination of spectroscopic techniques. The expected spectral features are derived from its unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm region). The methylene protons (-CH₂OH) would appear as a singlet or a multiplet depending on coupling, adjacent to the hydroxyl proton. The cyclopropyl protons, being diastereotopic, will present as complex multiplets in the upfield region (typically δ 0.5-1.5 ppm). The hydroxyl proton (-OH) will appear as a broad singlet whose chemical shift is concentration-dependent.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, with the ipso-carbon being distinct. The quaternary carbon of the cyclopropane ring attached to the phenyl and hydroxymethyl groups will be found downfield relative to the other two cyclopropyl carbons. The methylene carbon (-CH₂OH) will also be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methylene groups appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 148. The fragmentation pattern is typically dominated by the loss of water (M-18) and cleavage of the cyclopropyl ring. A prominent peak at m/z 117, corresponding to the phenylcyclopropyl cation, is a characteristic feature.[2]

Sources

(1-Phenylcyclopropyl)methanol CAS number and molecular weight

An In-Depth Technical Guide to (1-Phenylcyclopropyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Phenylcyclopropyl)methanol is a unique chemical entity that merges the structural rigidity and distinct electronic properties of a cyclopropane ring with a versatile primary alcohol functional group attached to a phenyl-substituted quaternary carbon. This combination makes it a valuable building block in synthetic organic chemistry and a molecule of significant interest for the development of novel therapeutic agents. The cyclopropyl moiety is a well-regarded feature in medicinal chemistry, often incorporated to enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.[1][2] This guide provides a comprehensive overview of the essential technical details of (1-Phenylcyclopropyl)methanol, including its properties, synthesis, analytical characterization, and potential applications, to support its use in advanced research and development settings.

Physicochemical Properties and Data

A clear understanding of the fundamental physicochemical properties of (1-Phenylcyclopropyl)methanol is critical for its effective use in experimental design. Key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31729-66-5 | [3][4] |

| Molecular Formula | C₁₀H₁₂O | [3][4] |

| Molecular Weight | 148.20 g/mol | [3][4][5] |

| IUPAC Name | (1-phenylcyclopropyl)methanol | [5] |

| Synonyms | 1-Phenylcyclopropanemethanol, α-Cyclopropylbenzyl alcohol | [4][5] |

| Physical Form | Liquid | |

| Storage | Sealed in a dry place at room temperature | [3] |

Synthesis Methodologies

The synthesis of (1-Phenylcyclopropyl)methanol can be approached through several reliable routes common in modern organic synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are two field-proven, logical synthetic pathways.

Caption: Key synthetic pathways to (1-Phenylcyclopropyl)methanol.

Protocol 1: Synthesis via Reduction of Phenyl Cyclopropyl Ketone

This two-step approach first involves the synthesis of the ketone intermediate followed by its reduction. The formation of the ketone via a Grignard reaction is a robust method for creating the core carbon skeleton. Using an acyl chloride or a Weinreb amide as the electrophile is a standard and effective choice.

Step 1: Synthesis of Phenyl Cyclopropyl Ketone

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Grignard Formation (if starting from bromobenzene): Place magnesium turnings in the flask. Add anhydrous diethyl ether or THF. Slowly add a solution of bromobenzene in the anhydrous solvent via the dropping funnel to initiate the formation of phenylmagnesium bromide. Gentle heating may be required.

-

Acylation: Cool the prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride or a suitable derivative (e.g., N-methoxy-N-methylcyclopropanecarboxamide) in the anhydrous solvent. The use of a Weinreb amide is often preferred to prevent over-addition of the Grignard reagent, which would lead to a tertiary alcohol byproduct.

-

Reaction & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude phenyl cyclopropyl ketone by vacuum distillation or column chromatography.

Step 2: Reduction to (1-Phenylcyclopropyl)methanol

-

Reaction Setup: In a round-bottom flask, dissolve the purified phenyl cyclopropyl ketone in a suitable protic solvent like methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Causality: NaBH₄ is a mild and selective reducing agent for ketones and is chosen for its operational simplicity and safety compared to stronger reducing agents.

-

Reaction & Workup: Stir the reaction at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting ketone. Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid (HCl) to neutralize the mixture.

-

Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the final product, (1-Phenylcyclopropyl)methanol, by vacuum distillation or column chromatography.

Protocol 2: Direct Reduction of 1-Phenylcyclopropanecarboxylic Acid

This method provides a more direct route if the corresponding carboxylic acid is readily available. It requires a powerful reducing agent to reduce the carboxylic acid to a primary alcohol.

-

Reaction Setup: Under an inert atmosphere, add a solution of 1-phenylcyclopropanecarboxylic acid[6] in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. Causality: LiAlH₄ is a potent reducing agent necessary for the direct reduction of carboxylic acids, which are generally unreactive towards milder agents like NaBH₄.[7] Caution: LiAlH₄ reacts violently with water.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C=O stretch of the carboxylic acid).

-

Quench (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water dropwise, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water. This procedure is designed to carefully quench the excess LiAlH₄ and precipitate the aluminum salts in a granular, easily filterable form.

-

Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure (1-Phenylcyclopropyl)methanol.

Analytical Characterization

Confirming the identity and purity of the synthesized (1-Phenylcyclopropyl)methanol is a critical, self-validating step in any experimental workflow. The primary techniques are NMR, IR, and mass spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methylene Protons (CH₂OH): A singlet or a closely coupled multiplet for the two protons of the hydroxymethyl group.

-

Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.5-1.0 ppm). The magnetic anisotropy of the cyclopropane ring causes a characteristic shielding effect, shifting these protons to a higher field (further upfield) than typical aliphatic protons.[2]

-

Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should show the expected number of signals.

-

Aromatic Carbons: Signals in the δ 125-145 ppm region.

-

Methylene Carbon (CH₂OH): A signal typically in the δ 60-70 ppm range.

-

Quaternary Cyclopropyl Carbon: The carbon atom attached to both the phenyl group and the CH₂OH group.

-

Cyclopropyl CH₂ Carbons: Shielded signals in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[4][8]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

-

C-H Stretches (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 148.20).[4] Fragmentation patterns would likely involve the loss of water (M-18) or the hydroxymethyl group (M-31).

Applications in Research and Drug Development

The true value of (1-Phenylcyclopropyl)methanol lies in its potential as a sophisticated building block for creating more complex molecules with tailored biological activities.

-

Scaffold for Novel Analogs: The primary alcohol provides a reactive handle for a wide range of chemical transformations (e.g., oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution). This allows for the systematic exploration of the chemical space around the phenylcyclopropyl core.

-

Medicinal Chemistry Relevance: The phenylcyclopropyl motif itself is of significant interest. Phenylpropanoid and other phenolic compounds are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9][10][11][12] By using (1-Phenylcyclopropyl)methanol as a starting material, medicinal chemists can design and synthesize novel compounds that may leverage these biological properties. The cyclopropyl ring, in particular, is often used as a "bioisostere" for other groups, providing rigidity and influencing electronic properties to optimize drug-target interactions.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

-

Hazard Identification: (1-Phenylcyclopropyl)methanol is classified as harmful if swallowed (H302).[5] It may also cause skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][15] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(1-Phenylcyclopropyl)methanol is a strategically important building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the synthetic accessibility provided by robust protocols such as Grignard reactions and hydride reductions, makes it an attractive starting point for creating diverse molecular libraries. The combination of the metabolically stable cyclopropyl ring and the synthetically versatile alcohol functional group offers researchers and drug development professionals a powerful tool for designing the next generation of complex and biologically active molecules.

References

-

Supporting Information for [Paper Title]. The Royal Society of Chemistry. [Link]

-

Cyclopropanemethanol, 1-phenyl-. NIST WebBook. [Link]

-

Phenyl-(1-phenylsulfanylcyclopropyl)methanol | C16H16OS | CID 11817718. PubChem. [Link]

-

Cyclopropanemethanol, 1-phenyl-. NIST WebBook, IR Spectrum. [Link]

-

(1-methylolcyclopropyl)-phenyl-methanol - Mass Spectrum (GC). SpectraBase. [Link]

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

-

(1-Phenylcyclopropyl)methanol. LookChem. [Link]

-

1-Phenylcyclopropanemethanol | C10H12O | CID 520536. PubChem. [Link]

-

1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206. PubChem. [Link]

-

Methanol - Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]

-

The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methanol Safety Data Sheet. Methanex. [Link]

-

Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. National Center for Biotechnology Information (NCBI). [Link]

-

Proper Storage of Pharma-Grade Methanol: Best Practices. Purosolv. [Link]

-

Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

-

Pharmacological studies on the anti-inflammatory action of phenolic compounds. PubMed. [Link]

-

How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Purosolv. [Link]

-

Pharmacological Activities and Mechanisms of Natural Phenylpropanoid Glycosides. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 31729-66-5|(1-Phenylcyclopropyl)methanol|BLD Pharm [bldpharm.com]

- 4. Cyclopropanemethanol, 1-phenyl- [webbook.nist.gov]

- 5. 1-Phenylcyclopropanemethanol | C10H12O | CID 520536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. Cyclopropanemethanol, 1-phenyl- [webbook.nist.gov]

- 9. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. Proper Storage of Pharma-Grade Methanol: Best Practices [purosolv.com]

An In-Depth Technical Guide to (1-Phenylcyclopropyl)methanol: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylcyclopropyl)methanol, a deceptively simple molecule, holds a significant place in the landscape of synthetic and medicinal chemistry. Its unique structural motif, featuring a strained cyclopropane ring appended to a benzylic alcohol, imbues it with distinct reactivity and conformational properties. This guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and modern applications of (1-Phenylcyclopropyl)methanol, with a particular focus on its role as a valuable building block in drug discovery and development. We will delve into key synthetic methodologies, including the landmark Kulinkovich reaction, and examine the causality behind experimental choices. Detailed protocols, mechanistic insights, and spectroscopic data are presented to offer a complete technical resource for researchers in the field.

Introduction: The Allure of the Phenylcyclopropyl Moiety

The incorporation of small, strained rings into molecular architectures is a powerful strategy in medicinal chemistry. The cyclopropane ring, in particular, is not merely a passive spacer but an active participant in molecular interactions. When fused with a phenyl group and a reactive hydroxymethyl functionality, as in (1-Phenylcyclopropyl)methanol, the resulting scaffold offers a unique combination of rigidity, lipophilicity, and metabolic stability. This has made it an attractive building block for the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The constrained nature of the cyclopropane ring can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.

Historical Perspective and Discovery

While the precise first synthesis of (1-Phenylcyclopropyl)methanol is not definitively documented in a single landmark paper, its emergence is intrinsically linked to the broader development of cyclopropanation reactions throughout the 20th century. Early methods for creating cyclopropane rings were often harsh and low-yielding.[2] The advent of more robust and versatile synthetic tools was necessary for the practical synthesis of functionalized cyclopropanes like the title compound.

A pivotal moment in the synthesis of 1-substituted cyclopropanols came with the work of Oleg Kulinkovich and his co-workers. While their initial reports date back to 1989, their 1991 publication in Synthesis detailed a titanium(IV) isopropoxide-catalyzed method for the formation of 1-substituted cyclopropanols from the reaction of esters with Grignard reagents.[2][3][4][5] This reaction, now famously known as the Kulinkovich reaction , provided a highly efficient and high-yield pathway to compounds of this class, including (1-Phenylcyclopropyl)methanol, from readily available starting materials.

Key Synthetic Methodologies

The synthesis of (1-Phenylcyclopropyl)methanol can be approached through several strategic disconnections. The choice of method often depends on the desired scale, available starting materials, and stereochemical considerations.

The Kulinkovich Reaction: A Paradigm Shift

The Kulinkovich reaction stands as a cornerstone for the synthesis of 1-substituted cyclopropanols.[3] The reaction proceeds through a fascinating mechanism involving the formation of a titanacyclopropane intermediate.

Reaction Mechanism:

The currently accepted mechanism involves the following key steps:

-

Transmetalation: Two equivalents of a Grignard reagent (typically ethylmagnesium bromide) react with a titanium(IV) alkoxide to form a dialkyltitanium species.

-

β-Hydride Elimination: This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[3]

-

Carbonyl Insertion: The titanacyclopropane then reacts with an ester (e.g., methyl benzoate) in a double alkylation process to yield the cyclopropanol product.[6]

Figure 1: Simplified workflow of the Kulinkovich reaction for the synthesis of (1-Phenylcyclopropyl)methanol.

Experimental Protocol: Kulinkovich Synthesis of (1-Phenylcyclopropyl)methanol

-

To a solution of methyl benzoate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (0.1 eq).

-

Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (1-Phenylcyclopropyl)methanol.

Reduction of Cyclopropyl Phenyl Ketone

An alternative and straightforward approach involves the reduction of the corresponding ketone, cyclopropyl phenyl ketone. This method is advantageous due to the commercial availability of the starting ketone.

Reaction Scheme:

Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Experimental Protocol: Reduction of Cyclopropyl Phenyl Ketone

-

Dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (1-Phenylcyclopropyl)methanol.

Grignard Addition to Cyclopropanecarboxaldehyde

A classic organometallic approach involves the addition of a phenyl Grignard reagent to cyclopropanecarboxaldehyde.[7] This method provides a direct route to the desired alcohol.

Reaction Scheme:

Experimental Protocol: Grignard Reaction

-

Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

To a cooled (0 °C) solution of the prepared Grignard reagent, add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product via distillation under reduced pressure or column chromatography.

Spectroscopic Characterization

The structural elucidation of (1-Phenylcyclopropyl)methanol relies on standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O[8] |

| Molecular Weight | 148.20 g/mol [8] |

| Appearance | Colorless liquid[9] |

| Boiling Point | 121-123 °C at 15 mmHg |

| Density | 1.058 g/mL at 25 °C |

¹H NMR (CDCl₃, 400 MHz) δ: 7.35-7.20 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂OH), 1.75 (br s, 1H, -OH), 1.05-0.95 (m, 2H, cyclopropyl-H), 0.85-0.75 (m, 2H, cyclopropyl-H).[10]

¹³C NMR (CDCl₃, 100 MHz) δ: 142.5, 128.3, 125.8, 125.6, 66.3, 25.2, 21.2, 13.8.[10]

IR (film) cm⁻¹: 3350 (br, O-H), 3050, 3000, 2950, 2900, 1600, 1500, 1450, 1100, 1050, 1000, 750, 700.[10]

Mass Spectrum (EI): m/z (%) 148 (M⁺), 117, 115, 91.[11]

Applications in Drug Discovery and Development

The unique physicochemical properties of the phenylcyclopropyl moiety have led to its incorporation into a variety of biologically active molecules.

Central Nervous System (CNS) Agents

The 2-phenylcyclopropylamine scaffold, a close structural relative of (1-Phenylcyclopropyl)methanol, is recognized as a privileged scaffold in CNS drug design.[1] Compounds containing this motif often exhibit activity at aminergic G protein-coupled receptors (GPCRs) and transporters, which are key targets for the treatment of depression, schizophrenia, and other neurological disorders.[1] (1-Phenylcyclopropyl)methanol serves as a key precursor for the synthesis of these and other related CNS-active compounds.

Antifungal Agents

Derivatives of phenylcyclopropyl structures have demonstrated notable antifungal activity.[12] The cyclopropane ring can influence the lipophilicity and metabolic stability of a molecule, properties that are crucial for the efficacy of antifungal agents. Research in this area continues to explore the potential of (1-Phenylcyclopropyl)methanol as a scaffold for the development of novel fungicides.

Figure 2: Major application areas of (1-Phenylcyclopropyl)methanol.

Future Outlook and Conclusion

(1-Phenylcyclopropyl)methanol, a molecule with a rich synthetic history, continues to be a valuable asset in the arsenal of the modern chemist. Its efficient synthesis, particularly via the Kulinkovich reaction, has made it readily accessible for a wide range of applications. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the strategic incorporation of unique scaffolds like the phenylcyclopropyl moiety will undoubtedly play an increasingly important role in the design of next-generation therapeutics. The continued exploration of biocatalytic routes for the enantioselective synthesis of (1-Phenylcyclopropyl)methanol and its derivatives holds significant promise for the development of more sustainable and efficient manufacturing processes. This in-depth guide serves as a testament to the enduring importance of this versatile molecule and as a resource to inspire its future applications.

References

- Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV)

- Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(01), 77-89.

-

Kulinkovich, O. G. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991). Titanium(IV)

- Synfacts Contributors. (2019). The Catalytic Kulinkovich Reaction. Synfacts, 15(08), 0890.

-

Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved from [Link]

-

Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Julia-Lythgoe Olefination. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanemethanol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Molecules. (2024).

-

NIST. (n.d.). Cyclopropanemethanol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (1-methylolcyclopropyl)-phenyl-methanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclopropanemethanol. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR spectrum data for compounds 1 and 2 isolated from.... Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

-

Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

-

PubMed. (n.d.). Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2014). First synthesis of acylated nitrocyclopropanes. Beilstein J. Org. Chem., 10, 1848-1853.

- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

- PubMed. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorg. Med. Chem. Lett., 103, 129654.

-

S d fine-chem limited. (n.d.). Methanol : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications. Retrieved from [Link]

- MDPI. (2023).

- Google Patents. (n.d.). US-4455394-A - Methanol production.

- MDPI. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7089.

- MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1391.

-

PubChem. (n.d.). (1-Phenylcyclopentyl)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]

-

LookChem. (n.d.). (1-Phenylcyclopropyl)methanol. Retrieved from [Link]

Sources

- 1. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. (1-Phenylcyclopropyl)methanol | 31729-66-5 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Analysis and Conformation of (1-Phenylcyclopropyl)methanol

Abstract: This technical guide provides a comprehensive analysis of the structural and conformational properties of (1-Phenylcyclopropyl)methanol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the synthesis, spectroscopic characterization, and conformational landscape of this molecule, underpinned by theoretical principles and data from analogous systems. While direct experimental data for certain aspects are limited, this guide synthesizes available information to present a robust and scientifically grounded overview.

Introduction: The Significance of the Phenylcyclopropyl Scaffold

The cyclopropyl group is a unique structural motif in medicinal chemistry, imparting rigidity and influencing the electronic properties of a molecule. When combined with a phenyl ring and a reactive methanol group, as in (1-Phenylcyclopropyl)methanol, the resulting scaffold becomes a valuable building block for the synthesis of a wide range of biologically active compounds. The precise three-dimensional arrangement of these functional groups is critical for molecular recognition and pharmacological activity. Therefore, a thorough understanding of the structural and conformational nuances of (1-Phenylcyclopropyl)methanol is paramount for its effective utilization in drug design and development.

This guide will explore the key aspects of (1-Phenylcyclopropyl)methanol, from its synthesis to a detailed analysis of its structure and preferred conformation, providing a foundational understanding for researchers working with this and related molecular architectures.

Synthesis of (1-Phenylcyclopropyl)methanol

The conceptual pathway would involve the reduction of the carboxylic acid to the corresponding primary alcohol.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of (1-Phenylcyclopropyl)methanol.

Experimental Protocol: Reduction of 1-Phenylcyclopropanecarboxylic Acid (Illustrative)

The following is an illustrative protocol based on standard laboratory procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials and Reagents:

-

1-Phenylcyclopropanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Starting Material: Dissolve 1-phenylcyclopropanecarboxylic acid in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the solution of 1-phenylcyclopropanecarboxylic acid dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Extraction: Separate the organic layer of the filtrate. Extract the aqueous layer with diethyl ether or THF.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude (1-Phenylcyclopropyl)methanol can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Structural and Conformational Analysis

The structure of (1-Phenylcyclopropyl)methanol is characterized by a quaternary carbon atom as part of the cyclopropane ring, which is substituted with both a phenyl group and a hydroxymethyl group. This arrangement leads to interesting conformational possibilities.

Key Structural Features

| Feature | Description |

| Molecular Formula | C₁₀H₁₂O |

| IUPAC Name | (1-Phenylcyclopropyl)methanol |

| CAS Number | 31729-66-5 |

| Molecular Weight | 148.20 g/mol |

| Core Structure | A cyclopropane ring with a geminal substitution of a phenyl group and a hydroxymethyl group at the C1 position. |

Conformational Preferences

While a specific, high-resolution crystal structure for (1-Phenylcyclopropyl)methanol is not publicly available, extensive theoretical and experimental studies on phenyl-substituted cyclopropanes provide a strong basis for predicting its most stable conformation. The dominant factor governing the conformation is the electronic interaction between the π-system of the phenyl ring and the Walsh orbitals of the cyclopropane ring.

The lowest energy conformation is predicted to be the bisected conformation , where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring and bisects the internal C-C-C angle of the ring. This orientation maximizes the overlap between the phenyl π-orbitals and the cyclopropane's Walsh orbitals, leading to a stabilizing electronic interaction.

Caption: The two primary rotational conformations of the phenyl group relative to the cyclopropane ring.

The rotation of the hydroxymethyl group around the C1-CH₂ bond also contributes to the overall conformational landscape, with staggered conformations being favored over eclipsed ones to minimize steric hindrance.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of (1-Phenylcyclopropyl)methanol. While a comprehensive set of publicly available, interpreted spectra is lacking, we can predict the key features based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of (1-Phenylcyclopropyl)methanol is expected to show distinct signals for the aromatic, methanolic, and cyclopropyl protons. A key feature of cyclopropyl-containing molecules is the magnetic anisotropy of the three-membered ring, which causes a significant upfield shift for the cyclopropyl protons.[1]

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the CH₂ group, and a broad singlet for the OH proton. The chemical shift of the CH₂ group would likely be in the range of δ 3.5-4.0 ppm.

-

Cyclopropyl Protons (C₃H₄): The four protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the upfield region, typically between δ 0.5 and 1.5 ppm.[1]

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Aromatic Carbons: Signals in the δ 125-145 ppm region, with the ipso-carbon (the one attached to the cyclopropyl ring) appearing at the downfield end of this range.

-

Hydroxymethyl Carbon (CH₂OH): A signal in the range of δ 60-70 ppm.

-

Quaternary Cyclopropyl Carbon (C1): A signal for the carbon atom bearing the phenyl and hydroxymethyl groups, likely in the δ 20-30 ppm range.

-

Methylene Cyclopropyl Carbons (C2, C3): Signals for the two CH₂ groups of the cyclopropane ring, expected in the upfield region of δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (1-Phenylcyclopropyl)methanol would be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the CH₂ groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Reactivity and Applications

(1-Phenylcyclopropyl)methanol is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the hydroxyl group and the strained cyclopropane ring.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution reactions.

-

Ring-Opening Reactions: The cyclopropane ring, being strained, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. The phenyl group can influence the regioselectivity of such reactions.

The unique combination of a rigid cyclopropyl scaffold, a phenyl ring for π-stacking interactions, and a functionalizable methanol handle makes this molecule an attractive starting material for the synthesis of novel therapeutic agents and other high-value chemical entities.

Conclusion

(1-Phenylcyclopropyl)methanol is a molecule of significant interest in synthetic and medicinal chemistry. While a complete experimental characterization is not fully available in the public domain, a comprehensive understanding of its structure and conformation can be achieved through the application of established chemical principles and by drawing analogies to well-studied related compounds. The bisected conformation is predicted to be the most stable, and its spectroscopic features are expected to be dominated by the characteristic upfield shifts of the cyclopropyl protons in NMR spectroscopy and the prominent hydroxyl and aromatic signals in IR spectroscopy. This guide provides a solid foundation for researchers to build upon in their work with this versatile chemical building block.

References

-

PubChem. (1-Phenylcyclopropanemethanol). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2S,3S)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

Sources

The Duality of Stability and Strain: Unlocking the Reactivity of the Cyclopropyl Group in (1-Phenylcyclopropyl)methanol

An In-Depth Technical Guide:

Abstract: The cyclopropyl group, a motif of increasing importance in medicinal chemistry and synthetic design, presents a fascinating paradox of thermodynamic stability and kinetic reactivity.[1] Its inherent ring strain and unique electronic structure, characterized by "bent" bonds with significant p-character, imbue it with reactivity patterns that diverge sharply from its acyclic or larger-ring counterparts.[1][2] This guide provides a detailed examination of the reactivity of the cyclopropyl moiety within the specific context of (1-Phenylcyclopropyl)methanol. We will explore the core chemical transformations this molecule undergoes, focusing on the mechanistic underpinnings of its famed ring-opening and rearrangement reactions. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile structural unit.

Introduction: The Electronic Character of the Cyclopropyl Group

The three-membered ring of cyclopropane is the smallest and most strained cycloalkane. This high ring strain (~27 kcal/mol) is a direct consequence of severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. To accommodate this geometry, the carbon-carbon bonds are not simple σ-bonds but are instead "bent" or τ-bonds, possessing a high degree of p-orbital character. This unique hybridization has two major consequences:

-

Increased Electronegativity: The carbon atoms in a cyclopropane ring exhibit higher s-character in their C-H bonds, making them more electronegative and the cyclopropyl protons more acidic than those in other alkanes.

-

π-System Analogy: The C-C bonds of the ring can interact with adjacent π-systems, such as a phenyl group, in a manner analogous to a double bond.[3] This conjugative ability is central to the reactivity of phenyl-substituted cyclopropanes.[3][4]

In (1-Phenylcyclopropyl)methanol, the cyclopropyl ring is positioned at a tertiary carbon, directly attached to both a phenyl group and a hydroxymethyl group. This specific substitution pattern creates a nexus of electronic effects that dictates the molecule's reactivity, particularly in the presence of electrophiles or under conditions that favor carbocation formation.

Physicochemical Properties of (1-Phenylcyclopropyl)methanol

A foundational understanding of a molecule's physical properties is essential for its application in synthesis and development.

| Property | Value | Source |

| CAS Number | 31729-66-5 | [5][6] |

| Molecular Formula | C₁₀H₁₂O | [5][6] |

| Molecular Weight | 148.20 g/mol | [6] |

| Boiling Point | 248.96 °C at 760 mmHg | [5] |

| Density | 1.102 g/cm³ | [5] |

| Refractive Index | 1.575 | [5] |

| LogP | 1.71 | [5] |

| Physical Form | Liquid |

Core Reactivity: The Cyclopropylcarbinyl Cation and Its Rearrangements

The most characteristic and synthetically powerful reactivity of (1-Phenylcyclopropyl)methanol is its behavior under acidic conditions. The proximity of the hydroxyl group to the phenyl-substituted cyclopropane sets the stage for the formation of a cyclopropylcarbinyl cation, a fascinating and highly reactive intermediate.[7]

3.1. Mechanism of Acid-Catalyzed Rearrangement

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of water generates a primary carbocation, which is immediately stabilized by the adjacent cyclopropyl and phenyl rings. This species, the (1-phenylcyclopropyl)methyl cation, is not a classical carbocation but exists in equilibrium with other non-classical and rearranged structures.[7][8] The phenyl group provides significant resonance stabilization to the cationic center, playing a crucial role in facilitating its formation.

The cyclopropylcarbinyl cation is notoriously unstable and rapidly undergoes rearrangement to relieve ring strain, leading to more stable homoallylic or cyclobutyl cations.[9][10][11] This process, often referred to as a cyclopropylcarbinyl-homoallyl rearrangement, is a cornerstone of this system's chemistry.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. lookchem.com [lookchem.com]

- 6. 1-Phenylcyclopropanemethanol | C10H12O | CID 520536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorp" by ABDULLAH MENZEK and MELEK KARAKAYA [journals.tubitak.gov.tr]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (1-Phenylcyclopropyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and favorable pharmacological profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, strained ring systems have garnered considerable attention for their unique conformational and electronic properties. The (1-phenylcyclopropyl)methanol scaffold, in particular, represents a promising yet underexplored structural motif. This technical guide provides a comprehensive overview of the known and potential biological activities of (1-phenylcyclopropyl)methanol derivatives. We will delve into their potential as antimicrobial and anticancer agents, explore possible mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic utility of this intriguing class of compounds.

The (1-Phenylcyclopropyl)methanol Scaffold: A Privileged Structure in Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance potency, modulate metabolic stability, and improve pharmacokinetic properties. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger interactions with biological targets. The phenyl group attached to the cyclopropane ring provides a key site for functionalization, allowing for the exploration of structure-activity relationships (SAR). The methanol moiety offers a handle for further chemical modification or can participate in hydrogen bonding interactions within a target's active site.

The unique stereoelectronic properties of the cyclopropyl group, including its high p-character, can influence the acidity and reactivity of neighboring functional groups, further contributing to its appeal in drug design. This guide will explore how these features can be harnessed to develop novel therapeutic agents based on the (1-phenylcyclopropyl)methanol core.

Potential Therapeutic Applications

While direct studies on (1-phenylcyclopropyl)methanol derivatives are emerging, research on closely related analogs, such as 1-phenylcyclopropane carboxamides, provides compelling evidence for their potential across various therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Phenylcyclopropane derivatives have shown promise in this arena.

2.1.1. Antibacterial and Antifungal Potential

A study on a series of 2-phenylcyclopropane-1-carboxamide derivatives revealed their potential as antimicrobial agents. Several compounds from this series exhibited inhibitory activity against a panel of clinically relevant pathogens.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Phenylcyclopropane-1-carboxamide Derivatives

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

| F5 | 32 | >128 | >128 | >128 |

| F7 | 128 | >128 | >128 | >128 |

| F9 | 64 | >128 | >128 | >128 |

| F29 | 64 | >128 | >128 | >128 |

| F30 | 128 | >128 | >128 | >128 |

| F36 | 128 | >128 | >128 | >128 |

| F49 | 128 | >128 | >128 | >128 |

| F51 | 128 | >128 | >128 | >128 |

| F53 | 64 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | - |

| Fluconazole | - | - | - | 4 |

| Data adapted from a study on 2-phenylcyclopropane-1-carboxamide derivatives.[1] |

These findings suggest that the phenylcyclopropane scaffold could serve as a valuable starting point for the development of novel antibacterial and antifungal agents. Further investigation into (1-phenylcyclopropyl)methanol derivatives is warranted to explore their antimicrobial spectrum and mechanism of action.

2.1.2. Proposed Mechanism of Action

The precise mechanism of antimicrobial action for these compounds is yet to be fully elucidated. However, based on the activity of other antimicrobial agents, potential mechanisms could include:

-

Disruption of cell membrane integrity: The lipophilic nature of the phenylcyclopropyl group may facilitate insertion into the bacterial cell membrane, leading to depolarization and cell death.

-

Inhibition of essential enzymes: The derivatives could act as inhibitors of key bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

-

Inhibition of biofilm formation: Some compounds have been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[2]

Caption: Proposed antimicrobial mechanisms of action.

Anticancer Activity

The unique structural features of the phenylcyclopropane moiety also make it an attractive scaffold for the design of anticancer agents. While specific data for (1-phenylcyclopropyl)methanol derivatives is limited, the related 1-phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects.

2.2.1. Cytotoxic Potential

Research has indicated that 1-phenylcyclopropane carboxamide derivatives possess the potential to inhibit the proliferation of various cancer cell lines. The rigid cyclopropane ring can orient the phenyl group and other substituents in a way that promotes binding to the active sites of anticancer targets.

2.2.2. Potential Molecular Targets

Based on the known mechanisms of other anticancer drugs with similar structural features, potential molecular targets for (1-phenylcyclopropyl)methanol derivatives could include:

-

Kinases: Many kinase inhibitors feature aromatic rings that interact with the ATP-binding pocket. The phenyl group of the (1-phenylcyclopropyl)methanol scaffold could be functionalized to target specific kinases involved in cancer cell signaling.

-

Tubulin: Compounds that disrupt microtubule dynamics are potent anticancer agents. The rigid structure of the cyclopropane ring could be exploited to design molecules that bind to the colchicine or other binding sites on tubulin.

-

DNA and associated enzymes: The planar phenyl ring could intercalate into DNA or the overall molecule could inhibit enzymes involved in DNA replication and repair.

Caption: Potential molecular targets for anticancer activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of (1-phenylcyclopropyl)methanol derivatives.

Synthesis of (1-Phenylcyclopropyl)methanol Derivatives

A general synthetic route to (1-phenylcyclopropyl)methanol derivatives can be adapted from the synthesis of related 1-phenylcyclopropane carboxamides.

3.1.1. Synthesis of 1-Phenylcyclopropane-1-carbonitrile

-

To a solution of phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopropane-1-carbonitrile.

3.1.2. Reduction to (1-Phenylcyclopropyl)methanol

-

To a solution of 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with the ethereal solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (1-phenylcyclopropyl)methanol.

3.1.3. Derivatization

The hydroxyl group of (1-phenylcyclopropyl)methanol can be further functionalized using standard organic chemistry transformations to generate a library of derivatives for SAR studies.

Caption: General synthetic workflow.

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

In Vitro Cytotoxicity Assay

3.3.1. MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data on related phenylcyclopropane scaffolds suggest several avenues for future research and optimization of (1-phenylcyclopropyl)methanol derivatives.

-

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence biological activity. Systematic exploration of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions is crucial.

-

Modification of the Methanol Group: The hydroxyl group can be converted to esters, ethers, or other functional groups to modulate polarity, bioavailability, and target engagement.

-

Stereochemistry: The cyclopropane ring in these derivatives can exist as different stereoisomers. The synthesis and biological evaluation of enantiomerically pure compounds are essential to understand the impact of stereochemistry on activity.

Future research should focus on synthesizing a diverse library of (1-phenylcyclopropyl)methanol derivatives and screening them against a broad range of biological targets. Detailed mechanistic studies will be vital to identify the specific molecular targets and pathways affected by these compounds.

Conclusion

The (1-phenylcyclopropyl)methanol scaffold holds significant promise as a template for the design of novel therapeutic agents. The existing data on related structures, particularly in the antimicrobial and anticancer fields, provide a strong rationale for the continued exploration of this chemical space. The synthetic accessibility and the potential for diverse functionalization make these derivatives attractive candidates for drug discovery programs. This technical guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full therapeutic potential of (1-phenylcyclopropyl)methanol derivatives.

References

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2024 Aug 30.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

Sources

An In-depth Technical Guide to the Solubility of (1-Phenylcyclopropyl)methanol in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental to process development, formulation, and ensuring reproducible outcomes in chemical synthesis. This technical guide provides a comprehensive framework for understanding and determining the solubility of (1-Phenylcyclopropyl)methanol, a valuable building block in organic synthesis. While extensive quantitative solubility data for this specific compound is not widely published, this document equips researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies to predict, determine, and interpret its solubility in a range of common organic solvents. The guide covers the physicochemical properties of the molecule, theoretical principles of dissolution, a detailed experimental protocol for solubility determination, and a guide to interpreting the resulting data.

Introduction: The Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in nearly every facet of chemistry. For a compound like (1-Phenylcyclopropyl)methanol, understanding its solubility profile is essential for:

-

Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, facilitating efficient reaction kinetics and maximizing yield.

-

Purification: Processes such as crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation: In pharmaceutical development, controlling the solubility of an API or its intermediates is crucial for achieving desired bioavailability and developing stable formulations.

-

Handling and Storage: Knowledge of solubility aids in safe handling, storage, and cleaning procedures.

This guide provides the foundational principles and actionable protocols to empower researchers to systematically evaluate the solubility of (1-Phenylcyclopropyl)methanol.

Physicochemical Profile of (1-Phenylcyclopropyl)methanol

To predict solubility, one must first understand the molecule's intrinsic properties. (1-Phenylcyclopropyl)methanol (CAS 31729-66-5) possesses a unique structure that dictates its interactions with solvents.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[2] |

| Molecular Weight | 148.20 g/mol | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 (from the oxygen atom) | PubChem[2] |